2,4-dimethoxybenzaldehyde (3-nitro-2-pyridinyl)hydrazone
Overview
Description
“2,4-dimethoxybenzaldehyde” is a compound with the molecular formula C9H10O3 . It’s a type of organic compound known as an aromatic aldehyde . The “3-nitro-2-pyridinyl” part suggests the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a nitro group attached to it .
Molecular Structure Analysis
The molecular structure of 2,4-dimethoxybenzaldehyde includes a benzene ring with two methoxy groups (-OCH3) and one aldehyde group (-CHO) attached . The 3-nitro-2-pyridinyl part would consist of a pyridine ring with a nitro group (-NO2) attached .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 2,4-dimethoxybenzaldehyde is reported to be a white solid with a melting point of 67-69 °C .Safety and Hazards
The safety and hazards of this compound would depend on its exact structure and properties. For example, 2,4-dimethoxybenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause skin irritation, serious eye irritation, and respiratory irritation .
Properties
IUPAC Name |
N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-nitropyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c1-21-11-6-5-10(13(8-11)22-2)9-16-17-14-12(18(19)20)4-3-7-15-14/h3-9H,1-2H3,(H,15,17)/b16-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSQLYVZGCCSEQ-SXGWCWSVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC2=C(C=CC=N2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N\NC2=C(C=CC=N2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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